1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
The compound "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid" is a heterocyclic organic structure that is part of a broader class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid" can be achieved through various methods. For instance, a green synthesis approach for dihydropyrimidinones using silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate is described, highlighting the importance of environmentally benign protocols in modern chemistry . Additionally, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide is reported, showcasing a one-step procedure for constructing complex heterocycles . These methods could potentially be adapted for the synthesis of "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid."
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule. A study on pyridine-2,3-dicarboxylic acid using neutron diffraction revealed a very short, asymmetrical intramolecular hydrogen bond, which could be indicative of similar structural features in related compounds . Understanding these structural details is crucial for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of heterocyclic carboxylic acids is diverse, as evidenced by the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to different products depending on the reaction conditions . This suggests that "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid" could also undergo various chemical transformations, which could be exploited for the synthesis of novel derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric mGluR5 antagonists demonstrates how modifications to the heterocyclic scaffold can improve physico-chemical parameters such as aqueous solubility while retaining high in vitro potency . Similarly, the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists shows the importance of steric bulkiness and the position of substituents for biological activity . These findings could inform the design and optimization of "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid" derivatives for specific applications.
Scientific Research Applications
Analgesic and Sedative Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and studied for their potential analgesic and sedative activity .
- Methods of Application: The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
- Results: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities .
- Methods of Application: Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Results: Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM. Tubulin polymerization experiments indicated that this compound potently inhibited tubulin polymerization at concentrations of 3µM and 5µM, and immunostaining assays revealed that it remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 1H-Pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
- Methods of Application: The compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results: The compound also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid have been found to be effective in reducing blood glucose .
- Methods of Application: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Results: These disorders include hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Inhibitors of Fibroblast Growth Factor Receptors
- Scientific Field: Medicinal Chemistry
- Application Summary: 1H-Pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
- Methods of Application: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results: In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Biomedical Applications
- Scientific Field: Medicinal Chemistry
- Application Summary: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- Methods of Application: This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results: The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 . These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGNDVIFEUMRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649814 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
CAS RN |
1040682-84-5 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1040682-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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